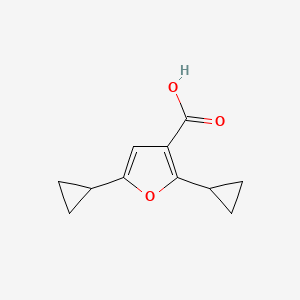
2,5-Dicyclopropylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dicyclopropylfuran-3-carboxylic acid is a chemical compound with the CAS Number: 2126160-92-5 . It has a molecular weight of 192.21 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for 2,5-Dicyclopropylfuran-3-carboxylic acid is the same as its common name . The InChI code for this compound is 1S/C11H12O3/c12-11(13)8-5-9(6-1-2-6)14-10(8)7-3-4-7/h5-7H,1-4H2,(H,12,13) .Physical And Chemical Properties Analysis
2,5-Dicyclopropylfuran-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 192.21 .Applications De Recherche Scientifique
Polymer Synthesis
2,5-Dicyclopropylfuran-3-carboxylic acid can serve as a monomer in the synthesis of polymers. Its furanic structure makes it a potential candidate for creating polyesters and polyamides with unique properties. Research has shown that furan derivatives can be used to produce biodegradable polymers, which are increasingly important in sustainable materials science .
Medicine
In the medical field, furan carboxylic acids have been explored for their antibacterial properties. Derivatives of furan carboxylic acids, like 2,5-Dicyclopropylfuran-3-carboxylic acid, may be synthesized and tested against various bacterial strains to develop new antibiotics .
Nanotechnology
The carboxylic acid group in 2,5-Dicyclopropylfuran-3-carboxylic acid can be utilized to modify the surface of nanoparticles. This modification can improve the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, which are crucial in the production of polymer nanomaterials .
Organic Synthesis
2,5-Dicyclopropylfuran-3-carboxylic acid can be involved in organic synthesis reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds. The furan ring can undergo various transformations, making it a versatile building block for synthesizing complex organic molecules .
Industrial Applications
The furan derivative can be used in the development of sustainable processes for renewable bioplastics for packaging, offering a potential to replace petroleum-derived plastics. Its incorporation into industrial-scale production could significantly reduce environmental impact .
Environmental Applications
Furan-based chemicals, including 2,5-Dicyclopropylfuran-3-carboxylic acid, can be derived from biomass and are considered more environmentally friendly. They can be used to create bio-based materials that are not only sustainable but also help in reducing the global dependence on fossil resources .
Safety and Hazards
The safety information for 2,5-Dicyclopropylfuran-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2,5-dicyclopropylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)8-5-9(6-1-2-6)14-10(8)7-3-4-7/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBYVKMCAPGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(O2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

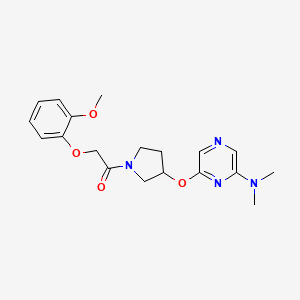
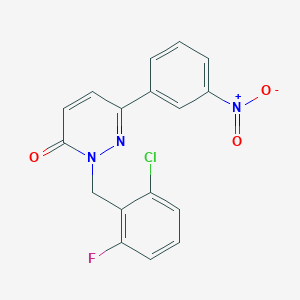

![N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B2756101.png)
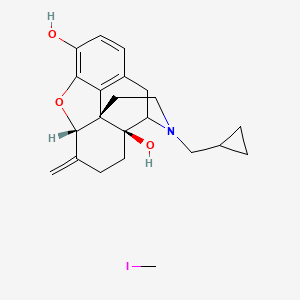


![ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2756107.png)
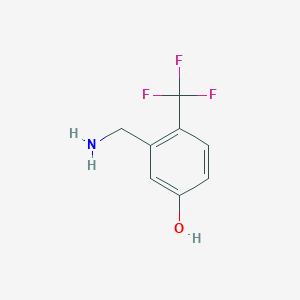
![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2756111.png)
![2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2756116.png)

![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B2756119.png)